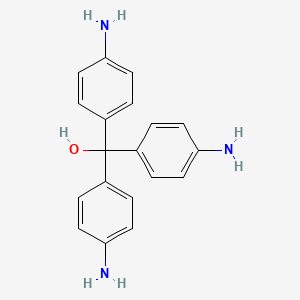

Tris(p-aminophenyl)methanol

説明

The exact mass of the compound Pararosaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tris(4-aminophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H,20-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVRUAYUNOQMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060049 | |

| Record name | Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | Tris(p-aminophenyl)methanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

467-62-9, 25620-78-4 | |

| Record name | Tris(4-aminophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(p-aminophenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pararosaniline base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025620784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-triaminotrityl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(P-AMINOPHENYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YB58864V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(P-AMINOPHENYL)METHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point with decomposition - 205 °C | |

| Record name | TRIS(P-AMINOPHENYL)METHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Significance of Tris 4 Aminophenyl Methanol in Contemporary Chemical Science

Tris(4-aminophenyl)methanol, also known as pararosaniline base, is a crystalline solid with the molecular formula C₁₉H₁₉N₃O. Its significance in modern chemistry stems from its tripodal structure, where three aminophenyl groups are attached to a central carbinol unit. This specific arrangement provides a rigid, three-dimensional scaffold that is highly sought after in materials science and polymer chemistry. The presence of three primary amine groups offers multiple reactive sites for polymerization and post-synthesis modification, allowing for the construction of complex, cross-linked structures. solubilityofthings.com

The compound's ability to form hydrogen bonds and its solubility in various organic solvents further enhance its utility as a building block for functional materials. solubilityofthings.com Its applications are diverse, ranging from its historical use as a dye intermediate to its current role in the fabrication of conductive polymers and advanced porous materials. solubilityofthings.com The amino groups can readily undergo reactions, such as the formation of Schiff bases, which is a cornerstone for creating dynamic covalent bonds in the synthesis of Covalent Organic Frameworks (COFs).

Historical Context of Triarylmethane Derivatives in Research

The story of Tris(4-aminophenyl)methanol is deeply rooted in the history of synthetic dyes. Triarylmethane derivatives were among the first synthetic colorants to be developed in the mid-19th century and played a pivotal role in the burgeoning chemical industry. researchgate.net These compounds were prized for their vibrant colors and strong dyeing capabilities.

Initially, the chemical structures of these dyes were not fully understood, and their synthesis was often empirical. researchgate.net However, by the late 19th century, the fundamental triarylmethane framework was identified, leading to the controlled synthesis of a wide array of dyes with colors spanning the entire visible spectrum. This historical foundation in dye chemistry laid the groundwork for the exploration of triarylmethane derivatives in other scientific domains. The understanding of their synthesis and chemical properties, originally driven by the textile industry, has been instrumental in their modern applications in materials science and beyond.

Current Research Landscape and Future Directions for Tris 4 Aminophenyl Methanol

Catalytic Reduction Approaches

The conversion of the nitro-substituted precursor, Tris(4-nitrophenyl)methanol, to Tris(4-aminophenyl)methanol is a pivotal step, primarily achieved through catalytic reduction. This process involves the transformation of three nitro groups into primary amino groups, requiring precise control over reaction conditions to ensure complete conversion and minimize side products.

Optimized Catalytic Hydrogenation of Nitrated Precursors with Heterogeneous Catalysts

Catalytic hydrogenation using hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), is a well-established and effective method for the reduction of nitroarenes. For the synthesis of Tris(4-aminophenyl)methanol, this process is adapted from similar reductions, like the synthesis of tetrakis(4-aminophenyl)methane (B1314661) (TAPM). The reaction typically involves dissolving the nitrated precursor, Tris(4-nitrophenyl)methanol, in a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF) or ethanol (B145695) to ensure adequate solubility.

The process is generally carried out under a hydrogen pressure of 1.0–1.5 MPa at a controlled temperature of 25–30°C for an extended period of 48 to 72 hours to ensure the complete reduction of all three nitro groups. The catalyst loading is a critical parameter, typically ranging from 5 to 10 wt% of Pd/C relative to the substrate. This method is favored for laboratory-scale synthesis due to its high yields and the high purity of the resulting product. The use of micro-flow technologies with stabilized palladium nanoparticle catalysts also represents a modern approach to improve efficiency and safety in the hydrogenation of functionalized nitroarenes. mit.edu

Table 1: Optimized Conditions for Catalytic Hydrogenation

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Catalyst | 5-10 wt% Palladium on Carbon (Pd/C) | High activity and selectivity for nitro group reduction. | |

| Solvent | Anhydrous THF or Ethanol | Enhances solubility of the nitrated precursor. | |

| H₂ Pressure | 1.0–1.5 MPa | Ensures sufficient hydrogen availability for the reaction. | |

| Temperature | 25–30°C | Mild conditions to prevent side reactions. |

| Reaction Time | 48–72 hours | Allows for complete reduction of all three nitro groups. | |

Investigations into Transfer Hydrogenation for Scalable Synthesis

Transfer hydrogenation presents a safer and often more cost-effective alternative to using pressurized hydrogen gas, making it particularly suitable for industrial-scale applications. researchgate.net This method utilizes a hydrogen donor molecule in the presence of a catalyst. A common system for reducing Tris(4-nitrophenyl)methane involves hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as the hydrogen donor, catalyzed by ferric chloride (FeCl₃) activated carbon.

The reaction is typically performed in ethanol or methanol (B129727), with the mixture being refluxed at 80–90°C for approximately 12 hours. A significant excess of hydrazine hydrate, around 4 equivalents per nitro group, is used to drive the reaction to completion. After the reaction, the hot mixture is filtered to remove the catalyst, and the product, Tris(4-aminophenyl)methanol, precipitates upon cooling. While potentially offering lower yields and purity compared to direct catalytic hydrogenation, the operational simplicity and enhanced safety profile make transfer hydrogenation a valuable strategy for large-scale synthesis. Other hydrogen donors like formic acid and its salts (e.g., triethylammonium (B8662869) formate) are also widely used in transfer hydrogenation reactions catalyzed by various metal complexes. researchgate.netmdpi.com

Table 2: Comparative Analysis of Reduction Methods

| Method | Advantages | Disadvantages | Primary Application | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | High yield, high purity. | Requires specialized high-pressure equipment, safety concerns with H₂ gas. | Laboratory-scale synthesis. |

| Transfer Hydrogenation | Safer (no H₂ gas), cost-effective, simpler setup. | May result in lower yields and purity compared to catalytic hydrogenation. | Industrial applications. | |

Mechanistic Studies of Amine Group Formation via Reduction

The reduction of a nitro group to a primary amine is a complex multi-step process involving a series of intermediates. While the exact mechanism can vary depending on the catalyst and reaction conditions, it is generally accepted to proceed through intermediates such as nitrosoarenes and hydroxylamines. nih.govorientjchem.org

Mechanistic investigations using techniques like kinetics, electron paramagnetic resonance (EPR), and mass spectrometry have shed light on these pathways. nih.govacs.org For instance, studies on iron-catalyzed reductions suggest the involvement of an on-cycle iron hydride as a key catalytic intermediate and the presence of a nitroso intermediate. nih.govacs.org The transformation scheme proposed by V. P. Shmonina suggests that the reduction of nitro compounds proceeds through the successive catalytic interaction of the nitro group with hydrogen, forming intermediate nitroso and hydroxylamine (B1172632) compounds before yielding the final amine. orientjchem.org

Quantum-chemical modeling and experimental analysis of hydrogenation on Pd/C catalysts indicate that the process begins with the interaction of molecular hydrogen with the metal centers of the catalyst. orientjchem.org Subsequently, the nitro compound interacts with these centers containing activated hydrogen, leading to a series of reduction steps on the catalyst surface before the final amine product is released into the solution. orientjchem.org Kinetic analyses have revealed that the surface-catalyzed hydrogenation can progress through a condensation mechanism where an azo dimer intermediate is formed and rapidly consumed. mit.edu

Precursor Synthesis via Electrophilic Aromatic Substitution

The synthesis of the key precursor, Tris(4-nitrophenyl)methanol, relies on the electrophilic aromatic substitution of a triphenylmethane (B1682552) backbone. This process requires careful control to achieve the desired level of nitration at specific positions on the aromatic rings.

Controlled Nitration of Triphenylmethane Derivatives

The synthesis of Tris(4-nitrophenyl)methanol's immediate precursor, tris(4-nitrophenyl)methane, is achieved through the mixed acid nitration of triphenylmethane. sciencemadness.org This classic electrophilic aromatic substitution reaction employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The reaction is highly exothermic and requires careful temperature control, typically being carried out in an ice bath to maintain low temperatures and prevent over-nitration or side reactions. rsc.org The acid mixture is added dropwise to the triphenylmethane derivative. rsc.org The strong activating effect of the phenyl groups directs the substitution to the para positions, leading to the desired trisubstituted product. A similar procedure is used for the synthesis of tetrakis(4-nitrophenyl)methane (B1336605) from tetraphenylmethane. rsc.org

Regioselective Functionalization Strategies

Achieving high regioselectivity in the nitration of aromatic compounds is crucial for synthesizing pure precursors and minimizing the need for difficult purification steps. frontiersin.org While the para-directing effect in triphenylmethane is strong, controlling the reaction conditions is key to maximizing the yield of the desired isomer. sciencemadness.org

Modern strategies for improving regioselectivity and making the process more environmentally benign include the use of alternative nitrating agents and reaction media. frontiersin.org For example, nitration reactions in aqueous solutions of sodium dodecylsulfate with dilute nitric acid have been shown to provide high regioselectivity at room temperature. rsc.org Other approaches involve using solid-supported nitric acid, such as on silica (B1680970) gel, which can offer comparable reactivity to concentrated acid but with potentially easier handling and workup. thieme-connect.de The choice of solvent and the presence of phase-transfer catalysts can also significantly influence the ortho/para ratio in the nitration of substituted aromatics. thieme-connect.de For deactivated aromatic compounds, fuming nitric acid may be required to achieve nitration. thieme-connect.de Research into these selective methods aims to reduce the formation of unwanted isomers and decrease the environmental impact associated with traditional mixed-acid nitrations. frontiersin.org

Novel Synthetic Routes for Multifunctional Derivatives

The functional versatility of Tris(4-aminophenyl)methanol, stemming from its tripodal structure bearing both amine and hydroxyl reactive sites, has spurred the development of advanced synthetic methodologies. These methods aim not only to produce the core molecule efficiently but also to generate novel derivatives with tailored properties for applications in materials science and bioorganic chemistry. Research has focused on one-pot transformations, the introduction of new functional moieties like organophosphorus groups, and the alignment of synthetic protocols with the principles of green chemistry.

One-Pot Diazotization and Azide (B81097) Formation for Tris(4-azidophenyl)methanol

A significant advancement in the functionalization of Tris(4-aminophenyl)methanol is the development of a one-pot procedure to convert its three primary amino groups into azides, yielding Tris(4-azidophenyl)methanol. This derivative is particularly valuable due to the versatile chemistry of the azide group, which can participate in reactions like 1,3-dipolar cycloadditions (e.g., "click chemistry") and Staudinger ligations. wikipedia.orgmdpi.com

The synthesis is a modified procedure that begins with the diazotization of the arylamine precursor, Tris(4-aminophenyl)methanol. mdpi.com In this one-pot reaction, the amine is treated with tert-butyl nitrite (B80452) in the presence of p-toluenesulfonic acid. This step generates the corresponding diazonium salt in situ. Without isolation, sodium azide is then introduced to the reaction mixture, which displaces the diazonium group to form the aryl azide. wikipedia.orgmdpi.com This method is efficient and avoids the isolation of potentially unstable diazonium intermediates. The resulting Tris(4-azidophenyl)methanol serves as a multifunctional platform, for instance, as a protecting group for thiols in peptoid synthesis, which can be cleaved under mild conditions via a Staudinger reduction. wikipedia.org

Table 1: One-Pot Synthesis of Tris(4-azidophenyl)methanol

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | Tris(4-aminophenyl)methanol | mdpi.com |

| Key Reagents | tert-butyl nitrite (diazotization), Sodium azide (azide source), p-toluenesulfonic acid | wikipedia.orgmdpi.com |

| Procedure Type | One-pot synthesis | wikipedia.org |

| Key Transformations | 1. Diazotization of three primary amino groups. 2. Nucleophilic substitution with azide ion. | wikipedia.orgmdpi.com |

| Product | Tris(4-azidophenyl)methanol | wikipedia.org |

| Significance | Provides a multifunctional derivative for click chemistry and use as a thiol protecting group. | wikipedia.org |

Esterification and Amide Hydrolysis in the Synthesis of Organophosphorus Derivatives

The synthesis of organophosphorus derivatives from Tris(4-aminophenyl)methanol is an area of potential development, leveraging the molecule's hydroxyl and amino functional groups. While specific literature detailing the synthesis of organophosphorus derivatives directly from Tris(4-aminophenyl)methanol is not prominent, the established principles of organophosphorus chemistry outline clear pathways for such transformations.

Esterification of the Hydroxyl Group: The central hydroxyl group can serve as a nucleophile for reactions with phosphorus(V) compounds. Esterification could be achieved by reacting Tris(4-aminophenyl)methanol with phosphorus oxychloride (POCl₃) or alkyl/aryl phosphonic dichlorides (RP(O)Cl₂). This would lead to the formation of a phosphate (B84403) or phosphonate (B1237965) ester, respectively, linking the phosphorus center to the triphenylmethyl core. Such reactions are fundamental in the synthesis of a wide range of organophosphorus compounds. wikipedia.org

Amide Formation at the Amino Groups: The three primary amino groups on the phenyl rings are also available for nucleophilic attack on electrophilic phosphorus centers. Reaction with phosphorus halides would form phosphoramidates (P-N bonds). For example, reacting Tris(4-aminophenyl)methanol with a phosphonochloridate could yield a phosphonamidate. mdpi.com These P-N bonds are crucial in many biologically active molecules and ligands. The term "amide hydrolysis" typically refers to the cleavage of these bonds, which can be a subsequent step for further functionalization or to release a payload in a targeted delivery system. tandfonline.com

Although these standard synthetic strategies are well-established for amino-alcohols, their specific application to create novel organophosphorus derivatives of Tris(4-aminophenyl)methanol represents a prospective area for future research.

Table 2: Potential Organophosphorus Synthesis Pathways

| Reaction Type | Functional Group | Potential Reagent | Resulting Bond/Group | Reference (General Method) |

|---|---|---|---|---|

| Esterification | Hydroxyl (-OH) | Phosphorus Oxychloride (POCl₃) | Phosphate Ester (P-O-C) | wikipedia.org |

| Amide Formation | Amino (-NH₂) | Phosphonochloridates | Phosphonamidate (P-N) | mdpi.com |

Development of Sustainable and Eco-Friendly Synthesis Protocols

The principles of green chemistry, which encourage waste prevention, atom economy, and the use of less hazardous substances, are increasingly influencing the synthesis of core chemical structures like Tris(4-aminophenyl)methanol. The conventional synthesis of this compound typically involves the reduction of its precursor, Tris(4-nitrophenyl)methanol. Traditional reduction methods often employ stoichiometric amounts of metals like tin or iron in strong acids, which generate significant metallic waste and present environmental challenges.

Sustainable alternatives focus on catalytic methods. Catalytic hydrogenation using hydrogen gas with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a highly efficient and clean alternative. This process is atom-economical and produces only water as a byproduct. A similar green approach has been documented for the synthesis of the related compound Tris(4-aminophenyl)amine (B13937) (TAPA), where the nitro precursor was reduced using hydrazine monohydrate catalyzed by Pd/C. Hydrazine serves as a convenient in-situ source of hydrogen.

Further green improvements include:

Solvent Choice : Replacing hazardous and high-boiling point organic solvents like DMF with greener alternatives such as ethanol, water, or supercritical fluids.

Energy Efficiency : Utilizing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating.

Process Optimization : Developing solvent-free reaction conditions, as demonstrated in the synthesis of a polyimide derived from TAPA, where the reaction was conducted at high temperature without any solvent.

By integrating these strategies, the synthesis of Tris(4-aminophenyl)methanol can be made significantly more environmentally benign.

Table 3: Comparison of Conventional vs. Green Synthesis Protocols for Tris(4-aminophenyl)methanol

| Parameter | Conventional Protocol (Typical) | Proposed Green Protocol | Reference (Principle) |

|---|---|---|---|

| Reducing Agent | Stoichiometric metal (e.g., Sn, Fe) in acid | Catalytic H₂ with Pd/C or Hydrazine/Pd/C | |

| Byproducts | Metal salts, acidic waste | Water, Nitrogen gas (with hydrazine) | |

| Solvents | Often DMF, Dioxane | Ethanol, Water, Supercritical CO₂ | |

| Energy | Prolonged heating (reflux) | Lower temperatures, microwave irradiation |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of Tris(4-aminophenyl)methanol and its derivatives. It provides detailed information about the atomic-level structure, connectivity, and dynamics of the molecule.

High-Resolution 1D and 2D NMR for Conformation and Connectivity Analysis

One-dimensional (1D) and two-dimensional (2D) NMR techniques are powerfully employed to determine the precise connectivity and conformational details of Tris(4-aminophenyl)methanol in solution.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For Tris(4-aminophenyl)methanol, the aromatic protons on the phenyl rings and the amine protons exhibit characteristic chemical shifts, which can be influenced by the solvent and the presence of other functional groups. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. This includes the central carbinol carbon and the distinct carbons of the aminophenyl groups, confirming the core structure.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, establishing the connectivity between adjacent protons within the aminophenyl rings. researchgate.nettudelft.nl

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the signals in both ¹H and ¹³C spectra. researchgate.net

Conformational analysis of Tris(4-aminophenyl)methanol and its derivatives can also be investigated using advanced NMR methods. The flexibility of the molecule, particularly the rotation around the C-C and C-N bonds, can be studied by observing changes in chemical shifts and coupling constants under different conditions, such as varying temperatures. biorxiv.org For example, intramolecular hydrogen bonding can be detected by the deshielding of specific proton signals. researchgate.net

Solid-State NMR for Polymeric and Framework Materials

When Tris(4-aminophenyl)methanol is incorporated into insoluble materials like polymers or covalent organic frameworks (COFs), solid-state NMR (ssNMR) becomes an essential tool for structural characterization.

¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR: This is the most common ssNMR technique for organic solids. It provides high-resolution ¹³C spectra of the material, allowing for the identification of the different carbon environments within the polymer or framework structure. acs.orgcnr.it This can confirm the successful incorporation of the Tris(4-aminophenyl)methanol unit and monitor changes in the chemical structure during polymerization or modification. For instance, the disappearance of reactant signals and the appearance of new peaks corresponding to the polymeric structure can be observed. acs.orgrsc.org

The following table summarizes the key NMR techniques and their applications in the study of Tris(4-aminophenyl)methanol and its derivatives.

| NMR Technique | Application | Information Obtained |

| ¹H NMR | Solution-state analysis | Chemical environment of protons, basic structural confirmation. |

| ¹³C NMR | Solution-state analysis | Chemical environment of carbons, confirmation of the carbon skeleton. |

| COSY | Solution-state analysis | Connectivity between adjacent protons. |

| HSQC | Solution-state analysis | Direct correlation of proton and carbon signals. |

| HMBC | Solution-state analysis | Long-range proton-carbon correlations, overall molecular connectivity. |

| ¹³C CP/MAS | Solid-state analysis | Structural characterization of insoluble polymers and frameworks. acs.orgcnr.it |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FTIR and Raman spectroscopy, are vital for identifying the functional groups present in Tris(4-aminophenyl)methanol and for fingerprinting its unique structural features.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its chemical bonds to vibrate at specific frequencies. This provides a characteristic spectrum that acts as a molecular fingerprint.

For Tris(4-aminophenyl)methanol, key vibrational modes include:

N-H stretching: The primary amine groups (-NH₂) exhibit characteristic stretching vibrations. acs.org

O-H stretching: The hydroxyl group (-OH) of the central methanol moiety shows a distinct stretching band.

C-N stretching: The stretching of the carbon-nitrogen bonds of the aromatic amines can be identified. rsc.org

Aromatic C-H and C=C stretching: The vibrations of the phenyl rings produce a series of sharp absorptions in the fingerprint region. acs.org

FTIR is also instrumental in monitoring chemical reactions involving Tris(4-aminophenyl)methanol. For example, in the synthesis of polyimides, the disappearance of the N-H stretching bands of the amine and the appearance of characteristic imide group absorptions confirm the reaction's success. acs.org

The table below presents typical FTIR spectral data for functional groups relevant to Tris(4-aminophenyl)methanol.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 acs.org |

| Hydroxyl (O-H) | Stretching | 3200-3600 |

| Aromatic C=C | Stretching | 1500-1600 acs.org |

| C-N | Stretching | 1250-1350 rsc.org |

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for structural fingerprinting. mdpi.comnih.gov

Each chemical compound has a unique Raman spectrum, which serves as a "fingerprint." mdpi.com For Tris(4-aminophenyl)methanol, the Raman spectrum would be characterized by signals corresponding to the vibrations of the triphenylmethyl core and the aminophenyl groups. The technique can be used to:

Confirm Molecular Identity: By comparing the Raman spectrum of a sample to a reference spectrum of Tris(4-aminophenyl)methanol.

Analyze Conformational Changes: Subtle shifts in Raman peak positions can indicate changes in the molecular conformation or intermolecular interactions. soton.ac.uk

The combination of FTIR and Raman spectroscopy provides a comprehensive understanding of the vibrational properties of Tris(4-aminophenyl)methanol, offering a detailed picture of its chemical bonding and structure.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. libretexts.org

For Tris(4-aminophenyl)methanol (C₁₉H₁₉N₃O), high-resolution mass spectrometry (HRMS) can be used to precisely determine its molecular weight, which is approximately 305.15 g/mol . The observation of the molecular ion peak at the correct mass-to-charge ratio (m/z) is a primary method for confirming the compound's identity.

Electron impact (EI) ionization is a common technique in MS that causes the molecule to fragment in a reproducible manner. The analysis of these fragments provides valuable structural information. For Tris(4-aminophenyl)methanol, expected fragmentation pathways include:

Loss of a Hydroxyl Radical: Cleavage of the C-OH bond can lead to the formation of a stable triphenylmethyl-type cation.

Cleavage of Aminophenyl Groups: Fragmentation can occur through the loss of one or more aminophenyl radicals.

Nitrogen Rule: Since Tris(4-aminophenyl)methanol contains an odd number of nitrogen atoms (three), its molecular ion will have an odd nominal mass, which is consistent with its molecular formula. libretexts.org

The fragmentation pattern obtained from mass spectrometry serves as a unique fingerprint that can be used to identify Tris(4-aminophenyl)methanol and distinguish it from other compounds.

The following table outlines the role of mass spectrometry in the analysis of Tris(4-aminophenyl)methanol.

| Mass Spectrometry Technique | Application | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Precise molecular weight and elemental composition. |

| Electron Impact Mass Spectrometry (EI-MS) | Structural Elucidation | Molecular weight and characteristic fragmentation patterns. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and molecular weight of Tris(4-aminophenyl)methanol. This technique provides highly accurate mass measurements, allowing for the validation of the molecular formula, C₁₉H₁₉N₃O. In research settings, HRMS is used to unequivocally identify the compound by matching the experimentally observed mass-to-charge ratio (m/z) of the molecular ion to its calculated theoretical value. For Tris(4-aminophenyl)methanol, the expected molecular ion peak is found at an m/z of approximately 305.37. This level of precision is essential for distinguishing the target compound from potential isomers or impurities with similar nominal masses.

HRMS can be coupled with various ionization techniques, such as Electrospray Ionization (ESI), to gently ionize the molecule, preserving its structure for accurate mass analysis. This is particularly important for confirming the integrity of the synthesized compound and for studying its fragmentation patterns, which can provide additional structural information. In the context of materials science, where Tris(4-aminophenyl)methanol may be a precursor, HRMS is invaluable for characterizing the resulting products and intermediates.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is instrumental in the analysis of complex mixtures containing Tris(4-aminophenyl)methanol. In synthetic chemistry, LC-MS is routinely used to monitor the progress of reactions, assess the purity of the final product, and identify any byproducts. ambeed.com The liquid chromatography component separates the components of a mixture based on their interactions with a stationary phase, while the mass spectrometer provides mass information for each separated component.

For instance, in the synthesis of materials derived from Tris(4-aminophenyl)methanol, such as covalent organic frameworks (COFs) or polymers, LC-MS can be employed to analyze the reaction mixture and ensure the complete consumption of the starting material. tue.nl Furthermore, in studies involving the degradation or modification of Tris(4-aminophenyl)methanol, LC-MS is a powerful tool for identifying and quantifying the resulting products. The choice of mobile and stationary phases in the LC system can be tailored to optimize the separation of Tris(4-aminophenyl)methanol from other components in the sample matrix.

Electronic Absorption and Emission Spectroscopy

The electronic properties of Tris(4-aminophenyl)methanol and its derivatives are extensively studied using various spectroscopic techniques that probe the interaction of the molecule with electromagnetic radiation. These methods provide critical information about electronic transitions, energy levels, and luminescent behavior.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. upi.edu When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which these transitions occur, providing insights into the molecule's electronic structure.

For compounds like Tris(4-aminophenyl)methanol and its derivatives, the UV-Vis spectrum typically exhibits absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and non-bonding electrons of the nitrogen and oxygen atoms. upi.edu The position and intensity of these absorption bands can be influenced by the solvent environment and the presence of substituents on the aromatic rings. For example, studies on related triphenylamine (B166846) systems have shown absorption maxima in the UV region, which can be attributed to the electronic transitions within the triphenylbenzene core and the functional groups attached to it. rsc.org

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 400 | High |

| n → π | 250 - 600 | Low to Moderate |

This table provides a generalized overview of electronic transitions relevant to organic chromophores like Tris(4-aminophenyl)methanol.

Photoluminescence (PL) spectroscopy is employed to study the light emitted by a molecule after it has been excited by absorbing photons. This emission, which includes fluorescence and phosphorescence, provides valuable information about the excited state properties of the compound. For materials intended for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors, understanding their PL behavior is crucial.

For solid-state materials, particularly semiconductors, UV-Vis Diffuse Reflectance Spectroscopy (DRS) is a key technique for determining their optical properties, most notably the band gap energy (Eg). Instead of measuring the light transmitted through a solution, DRS measures the light diffusely reflected from the surface of a solid sample. This information can then be used to calculate the absorption characteristics of the material.

In the context of photocatalysis, where materials derived from triphenylamine structures are investigated, DRS is essential for assessing their ability to absorb light and generate electron-hole pairs. acs.orgresearchgate.net By plotting a function of the reflectance data (e.g., the Kubelka-Munk function) against photon energy, the band gap of the semiconductor can be estimated from the intercept of the tangent to the curve with the energy axis. For example, in a study of a composite material containing a tris(4-aminophenyl)amine-based polyimide, the band gap was determined to be a critical factor in its photocatalytic activity under visible light. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

While obtaining single crystals of Tris(4-aminophenyl)methanol suitable for single-crystal XRD can be challenging, powder XRD (PXRD) is often used to assess the crystallinity of the bulk material. PXRD patterns provide information about the crystal system and can be used to identify different crystalline phases or polymorphs. For materials derived from Tris(4-aminophenyl)methanol, such as covalent organic frameworks (COFs), XRD is indispensable for confirming the formation of the desired crystalline structure. acs.org The diffraction peaks in the XRD pattern are characteristic of the repeating structural units within the framework. For instance, in the characterization of a COF, the presence of specific diffraction peaks confirms the ordered porous structure.

Powder X-ray Diffraction (PXRD) for Bulk Material Crystallinity

Powder X-ray Diffraction (PXRD) is a fundamental technique for assessing the bulk crystallinity of tris(4-aminophenyl)methanol and its derivatives. While growing single crystals of the parent compound can be challenging, PXRD provides valuable information about the crystalline nature of the bulk material.

In the context of materials science, tris(4-aminophenyl)methanol is often used as a building block for more complex structures like metal-organic frameworks (MOFs) and porous organic polymers (POPs). researchgate.netresearchgate.net PXRD is instrumental in confirming the formation of the desired crystalline framework and in analyzing its stability. For instance, the PXRD patterns of Fe-POPs derived from tris(4-aminophenyl)methanol moieties are used to assess the material's integrity after catalytic use. researchgate.net The technique is also employed to characterize polymers synthesized from tris(4-aminophenyl)methanol, such as in the study of novel dyestuff polymers where XRD is used alongside other characterization methods. researchgate.netresearchgate.net

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure

Single-Crystal X-ray Diffraction (SCXRD) provides the definitive, three-dimensional atomic arrangement of a crystalline solid. Although obtaining suitable single crystals of tris(4-aminophenyl)methanol itself is difficult, SCXRD has been successfully applied to its derivatives and the complex structures it helps to form. researchgate.net

For example, SCXRD has been used to determine the absolute structure of metal-organic cages and frameworks where tris(4-aminophenyl)methanol acts as a key structural component. In one study, ferrous ions and tris(4-aminophenyl)methanol residues self-assemble into a tetrahedral cage, the structure of which was confirmed by SCXRD. acs.orgresearchgate.net This analysis revealed the precise arrangement of the metal vertices and the organic faces of the tetrahedron. acs.orgresearchgate.net In another instance, a novel nanosized organic linker derived from the condensation of tris(4-aminophenyl)methanol was used to create a highly porous interpenetrated metal-organic framework, and its complex trigonal crystal structure was elucidated using SCXRD. uoa.gr

Below is a table summarizing the crystallographic data obtained from a derivative of tris(4-aminophenyl)methanol in a metal-organic framework study. uoa.gr

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R3 |

| a, b (Å) | 52.143(4) |

| c (Å) | 31.870(3) |

| Volume (ų) | 75043(10) |

| Z | 3 |

| Calculated Density (g/cm³) | 0.445 |

| Temperature (K) | 100.0(3) |

Electron Microscopy for Morphological and Nanostructural Investigations

Electron microscopy techniques are vital for visualizing the morphology and nanoscale features of materials derived from tris(4-aminophenyl)methanol.

In the context of self-assembled structures, cryogenic TEM has been utilized to characterize the structure of DNA-based nanocages that interact with tris(4-aminophenyl)methanol-containing tetrahedral cages. acs.org This application highlights the utility of TEM in visualizing complex biomolecular assemblies and their interactions with synthetic molecules.

Scanning Electron Microscopy (SEM) is extensively used to examine the surface topography and morphology of materials. For polymers and composites derived from tris(4-aminophenyl)methanol, SEM provides insights into their surface texture and microstructure. researchgate.netresearchgate.netgoogle.com

For example, in the development of polyimide aerogels, SEM is used to observe the three-dimensional network of nanoparticles and nanowalls that create the porous structure. google.com Similarly, when tris(4-aminophenyl)methanol is used in the synthesis of dyestuffs for textiles, SEM is employed to compare the surface morphology of untreated and treated cotton fabrics. researchgate.net The technique is also used in the characterization of materials for multi-residue analysis, where the morphology of synthesized magnetic graphene-based sorbents is examined by SEM. researchgate.net Furthermore, SEM is used to assess the size and cross-sectional shape of colored patterns in the manufacturing of color filters where tris(4-aminophenyl)methanol is a component. google.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material.

In research involving porous organic polymers (POPs) synthesized with tris(4-aminophenyl)methanol derivatives, XPS is a key characterization tool. researchgate.net XPS survey spectra are used to confirm the elemental composition of these polymers. researchgate.net High-resolution XPS spectra, for instance at the C-1s core region, provide detailed information about the chemical states of the carbon atoms within the polymer structure. researchgate.net This level of detail is crucial for understanding the bonding environment and the distribution of different functional groups on the material's surface.

Computational and Theoretical Investigations of Tris 4 Aminophenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure, stability, and chemical behavior.

| Calculated Property | Description | Typical Application |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | 3D map of electron density, showing charge distribution. | Predicting sites for electrophilic and nucleophilic attack. |

| Dipole Moment (μ) | Measure of the net molecular polarity. | Understanding solubility and intermolecular interactions. |

| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. | Assessing potential for nonlinear optical (NLO) applications. |

| Total Energy | The total electronic energy of the optimized molecular geometry. | Determining the relative stability of different conformers. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO, acting as an electron donor, is crucial for nucleophilic reactions, while the LUMO, an electron acceptor, is key for electrophilic reactions. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr

A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For Tris(4-aminophenyl)methanol, the HOMO is expected to be localized on the electron-rich aminophenyl rings, reflecting their electron-donating capability. The LUMO would likely be distributed across the aromatic system. From the HOMO and LUMO energies, various chemical reactivity descriptors, such as chemical hardness (η), softness (S), and electronegativity (χ), can be calculated to quantify the molecule's reactivity profile. dergipark.org.tr

| Parameter | Formula | Significance |

|---|---|---|

| EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. dergipark.org.tr |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. dergipark.org.tr |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. dergipark.org.tr |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the ability of an atom to attract electrons. dergipark.org.tr |

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can compute vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum. researchgate.net By simulating the IR spectrum of Tris(4-aminophenyl)methanol, characteristic vibrational modes, such as N-H stretching of the amino groups, O-H stretching of the hydroxyl group, and C=C stretching of the aromatic rings, can be assigned. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in structural elucidation. nih.gov Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to absorption bands in the UV-Visible spectrum. consensus.app These theoretical spectra serve as a powerful tool for validating experimental results and understanding the electronic and structural properties of the molecule. nih.govnih.gov

| Spectroscopic Technique | Computational Method | Predicted Information |

|---|---|---|

| Infrared (IR) Spectroscopy | DFT | Vibrational frequencies and assignment of functional group peaks (e.g., O-H, N-H stretches). researchgate.net |

| Nuclear Magnetic Resonance (NMR) | DFT (GIAO method) | 1H and 13C chemical shifts for structural assignment. nih.gov |

| UV-Visible Spectroscopy | TD-DFT | Electronic transition energies (λmax) and oscillator strengths, corresponding to π→π* transitions. consensus.app |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations describe the static, optimized state of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. figshare.comed.ac.uk MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment (e.g., in a solvent box). figshare.com

For Tris(4-aminophenyl)methanol, MD simulations can reveal the preferred conformations arising from the rotation of the three aminophenyl rings around the central carbon atom. This conformational flexibility is crucial for its ability to interact with other molecules or self-assemble. Furthermore, simulations in explicit solvents like water or methanol (B129727) can elucidate the nature and dynamics of intermolecular hydrogen bonds formed between the molecule's amino and hydroxyl groups and the surrounding solvent molecules, providing a realistic picture of its behavior in solution. ed.ac.uk

In Silico Studies of Supramolecular Assembly and Host-Guest Interactions

The presence of multiple hydrogen bond donors (-OH, -NH₂) and acceptors (N, O) makes Tris(4-aminophenyl)methanol an excellent candidate for forming complex supramolecular structures. nih.gov In silico studies can model how individual molecules self-assemble into larger, ordered architectures through non-covalent interactions, primarily hydrogen bonding and π-π stacking. researchgate.net Computational methods can predict the geometry and stability of dimers, trimers, and larger clusters, revealing the most favorable packing arrangements. nih.gov

These studies are also crucial for understanding host-guest chemistry. researchgate.net Tris(4-aminophenyl)methanol can potentially act as a host, encapsulating smaller guest molecules within a cavity formed by its three-dimensional structure, or as a guest that fits into the cavity of a larger host molecule. DFT calculations can be used to determine the binding energies and geometries of these host-guest complexes, providing insights into the strength and nature of the interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the complex. researchgate.net

Computational Modeling of Functional Material Performance

The structural features of Tris(4-aminophenyl)methanol make it a promising building block (linker or node) for the synthesis of porous functional materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). mdpi.com Computational modeling plays a critical role in the rational design of these materials. Before attempting synthesis, researchers can computationally construct hypothetical frameworks using Tris(4-aminophenyl)methanol as a building block.

These models can then be used to predict crucial material properties such as porosity, surface area, thermal stability, and mechanical strength. Furthermore, the performance of these hypothetical materials in specific applications can be simulated. For example, Grand Canonical Monte Carlo (GCMC) simulations can predict the gas storage capacity (e.g., for H₂, CO₂, or methane) of a computationally designed COF, allowing for the in silico screening of thousands of potential structures to identify the most promising candidates for experimental synthesis.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article focusing on "Tris(4-aminophenyl)methanol" in the context of Covalent Organic Frameworks (COFs). The search results did not yield any specific studies or data on the use of Tris(4-aminophenyl)methanol as a building block for the design and synthesis of COFs, nor its application in the specified photocatalytic processes.

The provided outline requires detailed research findings on topics such as imine condensation reactions, tunable porosity, topological linkers, and photocatalytic carbon dioxide reduction specifically involving COFs derived from Tris(4-aminophenyl)methanol. The literature extensively covers these concepts for structurally similar compounds like Tris(4-aminophenyl)amine (B13937) (TAPA) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB). However, no information was found that directly pertains to Tris(4-aminophenyl)methanol for these applications.

Therefore, fulfilling the request to generate content solely on Tris(4-aminophenyl)methanol within the strict confines of the provided outline is not feasible with the currently available information.

Based on a comprehensive search of available scientific literature, there is no specific research detailing the use of Tris(4-aminophenyl)methanol as a monomer for the synthesis of Covalent Organic Frameworks (COFs) for the applications outlined in the requested article structure. The fields of photocatalysis, adsorption, and sensing using COFs extensively feature structurally similar C3-symmetric building blocks, most notably Tris(4-aminophenyl)amine (TAPA) . However, information on COFs derived specifically from Tris(4-aminophenyl)methanol is not present in the search results.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline focusing solely on Tris(4-aminophenyl)methanol-based COFs. To do so would require presenting information from related but distinct chemical systems, which would be inaccurate and misleading.

Tris 4 Aminophenyl Methanol in the Design and Synthesis of Covalent Organic Frameworks Cofs

Sensing Applications of Tris(4-aminophenyl)methanol-Based COFs

Ammonia (B1221849) Gas Sensing Performance of Imine-Linked COFs

Covalent organic frameworks (COFs) are increasingly being investigated for their potential in gas sensing applications, particularly for the detection of ammonia (NH₃), a widely produced and hazardous industrial gas. researchgate.net The inherent porosity and tunable chemical functionalities of COFs make them promising candidates for sensitive and selective gas detection. researchgate.net Imine-linked COFs, formed through the condensation reaction between amines and aldehydes, are a prominent class of COFs explored for this purpose.

The sensing mechanism in these materials often relies on the interaction between the analyte gas and the COF framework. For instance, the extensive π-conjugation within the COF structure can lead to luminescence, which can be quenched or enhanced upon interaction with specific analytes. scispace.com The imine linkages themselves can act as active sites, capable of forming hydrogen bonds with protic volatile organic compounds. researchgate.net

In the context of ammonia sensing, the Lewis acidic sites within the COF structure can act as active sites for ammonia detection. For example, COF-5, which contains boronate esters, demonstrates good response to ammonia at room temperature due to the interaction between the Lewis acidic boron centers and the basic ammonia molecules. bohrium.com Similarly, amorphous covalent triazine frameworks have also shown high performance in room temperature ammonia gas sensing. rsc.org While metal-organic frameworks (MOFs) are a different class of porous materials, research on bimetallic MOF-based sensors highlights the strategy of creating more vacancies and adsorption sites to achieve highly sensitive ammonia detection at ultralow concentrations. nih.gov

The performance of COF-based ammonia sensors is evaluated based on several parameters, including sensitivity (lowest detectable concentration), selectivity (ability to detect ammonia in the presence of other gases), response time, and reversibility. Research has shown that COF-based sensors can exhibit excellent reversibility and long-term stability. bohrium.comrsc.org For instance, COF-5 based sensors have demonstrated a low detection limit of 600 ppb for ammonia gas. bohrium.com

| Material | Sensing Mechanism | Detection Limit | Key Features |

|---|---|---|---|

| Imine-Linked COFs | Interaction with π-conjugated framework, hydrogen bonding with imine linkages | Not specified in provided text | Tunable structure, inherent porosity |

| COF-5 (with boronate esters) | Lewis acid-base interaction between boron sites and ammonia | 600 ppb | Good response at room temperature, excellent reversibility and stability |

| Amorphous Covalent Triazine Frameworks | Chemiresistive | Not specified in provided text | High response values, excellent stability, reliable reversibility |

| Bimetallic MOFs | Increased vacancies and adsorption sites | 3.8 ppb | Highly sensitive detection of ultralow concentrations |

Development of Novel Chemo-sensors

The unique properties of Covalent Organic Frameworks (COFs), such as high porosity, large surface area, and tunable functionality, make them excellent candidates for the development of novel chemo-sensors. rsc.org These sensors can be designed to detect a wide range of analytes, including heavy metal ions and volatile organic compounds (VOCs). scispace.comresearchgate.net

One strategy for developing COF-based chemo-sensors involves incorporating specific functional sites within the framework that can selectively interact with the target analyte. For example, a pyridine-based COF containing N,N,N-chelating sites has been designed for the selective detection of Ni²⁺ ions in aqueous solutions. researchgate.net The coordination interaction between the nickel ions and the chelating sites within the COF structure is responsible for the sensing mechanism. researchgate.net

Luminescent COFs are another important class of chemo-sensors. scispace.com Their sensing capability is based on changes in their fluorescence properties upon interaction with an analyte. The extensive π-conjugation in the COF structure often results in inherent luminescence. scispace.com The protonation of imine linkages in imine-linked COFs by acidic vapors can lead to a red-shift in the absorption and emission spectra, forming the basis for detecting acidic compounds. rsc.org

The modular nature of COF synthesis allows for the rational design of chemo-sensors with tailored properties. By carefully selecting the building blocks, it is possible to control the pore size, functionality, and electronic properties of the COF to achieve high selectivity and sensitivity for a specific analyte. The crystalline and robust nature of COFs also contributes to their stability and reusability as sensing materials. rsc.orgresearchgate.net

Catalytic Applications Beyond Photocatalysis

Covalent Organic Frameworks (COFs) have emerged as versatile platforms for heterogeneous catalysis, extending beyond photocatalysis to a wide range of organic transformations. rsc.org Their crystalline, porous nature, and high surface area provide an ideal environment for catalytic reactions. The ability to precisely functionalize the organic linkers allows for the incorporation of various catalytic sites.

COFs serve as excellent supports for immobilizing catalytic active sites, offering advantages over homogeneous systems such as improved stability and recyclability. rsc.org This is particularly crucial for industrial applications. For instance, palladium nanoparticles can be loaded into the pores and between the layers of COFs. mdpi.com These Pd(0)-loaded COFs have been utilized as catalysts in C-C coupling reactions. mdpi.com The porous structure of the COF facilitates the diffusion of reactants to the active sites and the desorption of products. mdpi.com

The versatility of COF design allows for the synthesis of materials with specific properties tailored for different catalytic reactions. For example, triazine-based imine and β-ketoenamine linked COFs have been synthesized and loaded with palladium for catalytic applications. mdpi.com The choice of building blocks and linking chemistry can influence the catalytic activity and selectivity of the final material.

The synthesis of chiral COFs (CCOFs) has opened up new possibilities for heterogeneous asymmetric catalysis. chemistryviews.org These materials are created by incorporating chiral building blocks into the COF structure, providing a chiral environment for catalytic reactions. mdpi.comrsc.org

One approach to creating CCOFs is through the polymerization of chiral organic monomers. chemistryviews.org For instance, a chiral, propargylamine-linked COF has been synthesized through an asymmetric polymerization of 2,5-dimethoxyterephthaldehyde, 1,3,5-tris(4-aminophenyl)benzene, and phenylacetylene (B144264) using a chiral copper catalyst. chemistryviews.org These CCOFs have demonstrated high catalytic activity and reusability in asymmetric Michael addition reactions. chemistryviews.org

Another strategy involves the post-synthetic modification of an existing COF with chiral molecules. A primary amine-functionalized chiral COF has been synthesized and shown to be highly effective in asymmetric aldol (B89426) reactions conducted in water, achieving high yields and enantiomeric excess. nih.gov This represents a significant advancement towards green and water-based enantioselective catalysis. nih.gov The uniform distribution of chiral primary amines within the crystalline framework is crucial for its high catalytic activity. nih.gov

The development of CCOFs provides a powerful platform for designing highly active and reusable heterogeneous catalysts for asymmetric synthesis, a critical area in the production of pharmaceuticals and fine chemicals. chemistryviews.orgnih.gov

| Catalyst Type | Reaction | Key Features | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Pd(0)-loaded triazine-based COFs | C-C coupling reactions | Heterogeneous, reusable | Not specified | Not applicable |

| Chiral, propargylamine-linked COF | Asymmetric Michael addition | Highly catalytically active and reusable | High yields | Not specified |

| Primary amine-functionalized chiral D-ADP-TAPB COF | Asymmetric aldol reaction in water | Highly active in aqueous media | Up to 90% | Up to 85% |

Investigation of Stability and Reusability of COFs

The stability and reusability of Covalent Organic Frameworks (COFs) are critical factors for their practical applications in areas such as catalysis, gas storage, and separation. rsc.orgrsc.org The robust covalent bonds that form the framework of COFs generally impart them with significant chemical and thermal stability. rsc.org

The thermal stability of COFs is often evaluated using thermogravimetric analysis (TGA). For many COFs, degradation does not occur until temperatures of approximately 450 °C, indicating high thermal robustness. nih.gov

The chemical stability of COFs is assessed by exposing them to various chemical environments, such as acidic and basic aqueous solutions, and then analyzing their structural integrity using techniques like powder X-ray diffraction (PXRD) and nitrogen sorption measurements. For instance, a pyridine-based two-dimensional COF, TAPP-DBTA-COF, has shown good chemical stability under neutral conditions. rsc.org However, some loss of crystallinity and microporosity was observed under strongly acidic (pH = 1, 3) and basic (pH = 9, 12) conditions. rsc.org The stability of imine-linked COFs can be enhanced through post-synthetic modifications, such as converting the imine linkages to more stable thiazole (B1198619) or quinoline (B57606) linkages.

The reusability of COFs, particularly in catalytic applications, is a key advantage of these heterogeneous catalysts. Chiral COFs used in asymmetric catalysis have been shown to be highly reusable. chemistryviews.org For example, the TAPP-DBTA-COF used for rhodamine B adsorption demonstrated good reusability. rsc.org The ability to easily separate the catalyst from the reaction mixture and reuse it multiple times without a significant loss of activity is a major benefit for sustainable chemical processes. rsc.org

Supramolecular Chemistry and Self Assembly of Tris 4 Aminophenyl Methanol Architectures

Principles of Intermolecular Interactions and Hydrogen Bonding in Self-Assembly

The self-assembly of architectures based on tris(4-aminophenyl)methanol and its analogues is directed by a combination of intermolecular forces. Hydrogen bonding is a primary directional force, with the amino (-NH2) and hydroxyl (-OH) groups acting as hydrogen bond donors, and the nitrogen and oxygen atoms also serving as acceptors. cymitquimica.commdpi.com These interactions, along with π-π stacking of the aromatic phenyl rings, guide the spatial arrangement of the molecules into predictable patterns.

In the solid state, molecules containing both amino and hydroxyl functionalities often form extensive hydrogen-bonded networks. st-andrews.ac.uk The hydroxyl group can engage in O—H⋯N hydrogen bonds, a common and robust interaction in supramolecular chemistry. researchgate.netnih.gov Similarly, the amino groups can participate in N—H⋯O or N—H⋯N hydrogen bonds, further stabilizing the resulting supramolecular structure. mdpi.comresearchgate.net The directionality and strength of these hydrogen bonds are fundamental to achieving controlled self-assembly and forming crystalline materials. mdpi.com The interplay of these non-covalent forces dictates the final topology of the assembled architecture, whether it be a discrete cage or an extended framework.

Metal-Directed Self-Assembly of Discrete Cages and Polyhedra

The incorporation of metal ions introduces a powerful and highly directional coordination bonding element to the self-assembly process. rsc.org The amino groups of tris(4-aminophenyl)methanol or its derivatives can be transformed into imine linkages through condensation with aldehydes, creating multidentate ligands capable of coordinating to metal centers. nih.gov This strategy is widely employed to construct discrete, hollow structures such as molecular cages and polyhedra with well-defined geometries and internal cavities. researcher.life

Face-Capped Tetrahedral Cages

Tris(4-aminophenyl)methanol and its close structural analogs, like tris(4-aminophenyl)amine (B13937) (TAPA) and tris(4-aminophenyl)phosphate, are excellent precursors for the construction of M4L4 tetrahedral cages. mdpi.comnih.gov In these structures, four metal ions (M) act as the vertices of a tetrahedron, and four tripodal ligands (L) serve as face-capping units. The self-assembly is typically achieved by reacting the tripodal amine with a suitable aldehyde (often a pyridinecarboxaldehyde) and a metal salt in a one-pot reaction. nih.gov The resulting imine-based ligands coordinate to the metal ions, such as Fe(II) or Zn(II), to form the stable, cage-like structure. nih.govnih.gov The resulting cages possess an internal cavity whose properties are dictated by the nature of the ligand and the metal ion.

For instance, an adaptable Fe(II) tetrahedral cage, [Fe4L4][BF4]8, was synthesized from a tris(4-aminophenyl)phosphate pro-ligand. This cage demonstrated the ability to modulate the orientation of its pendant P=O groups, allowing it to encapsulate a variety of guests. nih.gov

| Cage Component | Chemical Name/Formula | Role in Assembly |

| Ligand Precursor | Tris(4-aminophenyl)phosphate | Tripodal face-capping unit |

| Aldehyde | 2-Pyridinecarboxaldehyde | Forms imine bonds, provides coordination sites |

| Metal Ion | Fe(BF4)2 · 6(H2O) | Tetrahedral vertex |

| Assembled Cage | [Fe4L4][BF4]8 | Host structure for guest encapsulation |

Guest Encapsulation and Release Mechanisms within Supramolecular Cages

The intrinsic cavity of supramolecular cages allows them to act as hosts for smaller guest molecules. acs.orgnitschkegroup-cambridge.com The process of guest encapsulation is driven by favorable host-guest interactions, such as hydrogen bonding, electrostatic interactions, or solvophobic effects. nih.gov The size, shape, and chemical nature of the cage's cavity create a selective binding pocket. rsc.org

The [Fe4L4]8+ tetrahedral cage derived from the tris(4-aminophenyl)phosphate pro-ligand showcases remarkable versatility in guest binding. nih.gov By altering the orientation of the phosphate's P=O groups (pointing either into or out of the cavity), the cage can adapt to encapsulate anionic ([BF4]−), neutral (H2O), and cationic (Cu(I), Zn(II)) guests. nih.gov The identity of the encapsulated guest was confirmed through single-crystal X-ray diffraction and various spectroscopic methods. nih.gov

Guest release can be triggered by external stimuli that disrupt the host-guest interactions. This can include changes in solvent polarity, pH, temperature, or the introduction of a more strongly binding guest that displaces the original one. nitschkegroup-cambridge.com For example, the release of a guest from a cage that relies on hydrophobic effects for encapsulation can often be achieved by adding a small amount of an organic solvent to the aqueous solution. nih.gov

Allosteric Regulation in Azacryptand Ureas (related, principles applicable)

Allosteric regulation refers to the process where the binding of an effector molecule at one site on a host influences the binding affinity or activity at a different, distant site. nih.gov This principle, fundamental in biological systems like enzymes, can be engineered into synthetic supramolecular systems. nih.govrsc.org While not directly demonstrated with tris(4-aminophenyl)methanol itself, the principles are applicable to complex, multi-component cages where conformational changes can be induced.

In related supramolecular systems, the binding of a guest can cause a structural reorganization of the host cage. This conformational change can expose or conceal other binding sites, thereby modulating the host's affinity for a second, different guest. rsc.org For example, a change in the macrocycle's size and shape upon reaction with a small molecule can alter its anion binding affinity. rsc.org This type of regulation is crucial for developing responsive molecular systems and switches. The cooperative regulation observed in some enzymes, where substrate or product binding shifts the equilibrium between different oligomeric states, provides a biological parallel to this concept. nih.gov

Formation of Polymeric Networks and Interlocking Architectures

Beyond discrete cages, tris(4-aminophenyl)methanol is a key building block for creating extended, infinite architectures like covalent organic frameworks (COFs). nih.gov These materials are crystalline porous polymers formed from the covalent linkage of organic building blocks. The C3 symmetry of tris(4-aminophenyl)methanol makes it an ideal node for generating 3D frameworks. berkeley.edudigitellinc.com

Catenane Covalent Organic Frameworks (catena-COFs)

A particularly sophisticated architecture enabled by tris(4-aminophenyl)methanol is the catenane covalent organic framework (catena-COF). berkeley.edudigitellinc.com These materials consist of mechanically interlocked molecular components, specifically adamantane-like polyhedra, that are not connected by covalent bonds but are physically entangled. berkeley.edu

The synthesis of a series of catena-COFs, including catena-COF-807, was achieved by linking tris-(4-aminophenyl)methanol (TAPMol) with 4,4′-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde (PDB) through imine condensation. berkeley.edudigitellinc.comberkeley.edu The key to achieving the interlocking structure is the use of copper(I) ions as a template. The phenanthroline units of the PDB linker coordinate to the copper(I) ions, forcing a mutually embracing arrangement of the linkers which, upon reaction with TAPMol, leads to the formation of discrete polyhedra that are mechanically catenated. berkeley.eduberkeley.edu The resulting crystal structures are isoreticular, adopting a bor-y structure type. digitellinc.com

| Framework | Amine Linker | Resulting Structure | Crystal System |

| catena-COF-805 | Tris-(4-aminophenyl)amine (TAPA) | Interlocking adamantane-like polyhedra | Cubic (F) |

| catena-COF-806 | Tris-(4-aminophenyl)methane (TAPM) | Interlocking adamantane-like polyhedra | Cubic (P) |

| catena-COF-807 | Tris-(4-aminophenyl)methanol (TAPMol) | Interlocking adamantane-like polyhedra | Cubic (P) |

This approach highlights the power of combining coordination chemistry and covalent bond formation to create novel materials with complex, mechanically interlocked topologies. berkeley.edudigitellinc.com

Mechanical Interlocking in Supramolecular Systems